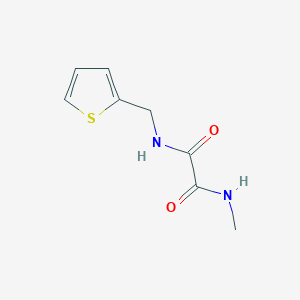

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide

描述

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative designed for applications in polymer science, particularly as a nucleating agent for bio-based polyesters like polyhydroxyalkanoates (PHAs). Its molecular architecture comprises a central oxalamide group (a rigid, hydrogen-bonding "hard segment") flanked by flexible aliphatic spacers and functional end-groups. The methyl and thiophen-2-ylmethyl substituents enhance miscibility with polymer melts while enabling controlled phase separation during cooling, critical for heterogeneous nucleation .

属性

IUPAC Name |

N-methyl-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-9-7(11)8(12)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHUEHMQOZYQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide can be achieved through organic synthesis techniques. One common method involves the reaction of thiophen-2-ylmethylamine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial processes may involve the use of automated systems for precise control of reaction conditions and efficient purification techniques .

化学反应分析

Types of Reactions

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

科学研究应用

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

相似化合物的比较

Key Observations :

- End Groups : The thiophen-2-ylmethyl group in the target compound likely enhances polymer melt compatibility compared to purely aliphatic end groups (e.g., compound 1). However, compound 2’s PHB-mimetic design improves phase separation timing, critical for nucleation efficiency .

- Spacer Length : Shorter spacers (e.g., compound 2) promote phase separation closer to the polymer’s melting temperature, reducing nucleation barriers .

Thermal Behavior and Miscibility

DSC studies of analogous compounds reveal:

Key Findings :

- The target compound’s thermal transitions are expected to lie between compound 1 and 2, balancing melt dissolution (via thiophene’s polarity) and phase separation (via spacer design).

- Unlike inorganic agents (boron nitride), oxalamides exhibit tunable miscibility, enabling homogeneous dispersion in PHB melts .

Nucleation Efficiency

Crystallization kinetics data for PHB with 0.5 wt% additives:

Key Insights :

- Compound 2’s PHB-mimetic design increases crystallization temperature by ~21°C versus neat PHB, outperforming cyanuric acid .

- The target compound’s thiophene group may improve nucleation density but could reduce efficiency compared to compound 2 due to less optimal phase separation timing.

Industrial Applicability

- Cooling Rate Flexibility : Oxalamides (e.g., compound 2) function at cooling rates up to 60°C/min, meeting industrial processing demands, whereas cyanuric acid requires slow cooling (10°C/min) .

生物活性

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities. The thiophene ring in the structure contributes to its interaction with various biological molecules, enhancing its potential pharmacological effects.

The mechanism of action for N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide involves several key interactions:

- Enzyme Interaction: The thiophene moiety can interact with enzymes, potentially modulating their activity through competitive or non-competitive inhibition.

- Hydrogen Bonding: The oxalamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.

- Cellular Pathways: These interactions may lead to alterations in cellular signaling pathways, contributing to the compound's biological effects, such as antimicrobial or anticancer activities.

Antimicrobial Properties

Preliminary studies suggest that N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide exhibits antimicrobial properties . It has been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and interference with critical cell cycle regulators .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide on human cancer cell lines, results indicated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing a dose-dependent response in cell viability assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 25 | Induction of apoptosis |

| A549 | 30 | Inhibition of topoisomerase IIα |

| HeLa | 20 | Disruption of DNA replication |

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide. The compound was found to effectively inhibit target enzymes involved in metabolic pathways relevant to both microbial and cancerous cells.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cholinesterase | 15 | Competitive |

| Topoisomerase IIα | 10 | Non-competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。